An In-Depth Technical Guide to Triethylarsine: Formula, Structure, and Synthesis
An In-Depth Technical Guide to Triethylarsine: Formula, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triethylarsine, a significant organoarsenic compound. The document details its chemical formula, structure, physical and chemical properties, and provides a detailed experimental protocol for its synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and organometallic chemistry.
Chemical Formula and Structure
Triethylarsine is an organoarsenic compound with the chemical formula C₆H₁₅As, often represented as (C₂H₅)₃As.[1][2] Its IUPAC name is triethylarsane.[1] The molecule consists of a central arsenic atom covalently bonded to three ethyl groups. This structure gives the molecule a trigonal pyramidal geometry.
Caption: Molecular structure of triethylarsine.
Physicochemical Properties
Triethylarsine is a colorless to pale yellow liquid.[2] A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₅As |
| Molecular Weight | 162.10 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 1.152 g/cm³ |
| Melting Point | -91 °C |
| Boiling Point | 140 °C |
| Flash Point | 24.9 °C |
| Vapor Pressure | 8.91 mmHg at 25 °C |
Synthesis of Triethylarsine
Trialkyl arsines are commonly prepared through the reaction of a Grignard reagent with an arsenic trihalide.[3] The following is a detailed experimental protocol for the synthesis of triethylarsine using ethylmagnesium bromide and arsenic triiodide.
Materials and Equipment
-
Magnesium turnings
-
Ethyl bromide
-
Arsenic triiodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Syringe
-
Argon atmosphere setup
Experimental Protocol
Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
To a two-neck round-bottom flask equipped with a magnetic stirrer and a condenser under an argon atmosphere, add magnesium turnings to anhydrous tetrahydrofuran.
-
Slowly add ethyl bromide to the suspension using a syringe. The reaction is initiated, which is noticeable by warming and a grayish color of the mixture.[3]
Step 2: Reaction with Arsenic Triiodide
-
Once the Grignard reagent is prepared, slowly add arsenic triiodide portionwise to the reaction mixture while maintaining the argon atmosphere.[3]
-
Stir the reaction mixture for 12 hours at ambient temperature.[3]
Step 3: Work-up and Purification
-
After the reaction is complete, the mixture is worked up to remove magnesium salts and unreacted starting materials.
-
The resulting triethylarsine is then purified, typically by distillation, to yield the final product.
Caption: Synthesis workflow for triethylarsine.
Reactivity and Applications
Triethylarsine's reactivity is primarily characterized by the lone pair of electrons on the arsenic atom, making it a Lewis base. It readily reacts with alkyl halides to form quaternary arsonium (B1239301) salts.[4][5]
A significant application of triethylarsine is in coordination chemistry, where it serves as a ligand for transition metals.[6] Similar to phosphine (B1218219) ligands, triethylarsine can coordinate to metal centers to form stable complexes.[6][7] These arsine complexes have been investigated for their catalytic activity in various organic reactions.[8][9] Compared to their phosphine analogs, arsine ligands are generally weaker Lewis bases, which can influence the electronic properties and reactivity of the resulting metal complexes.[6]
While the broader class of organoarsenic compounds has a historical role in medicine, specific interactions of triethylarsine with biological signaling pathways are not extensively documented. The interest in organoarsenicals in drug development is often focused on more complex structures designed for specific biological targets.
References
- 1. Triethylarsine | C6H15As | CID 69242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scielo.br [scielo.br]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Transition metal arsine complexes - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
